molecular formula C17H20N2OS B14371269 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL CAS No. 89907-44-8

10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL

Cat. No.: B14371269
CAS No.: 89907-44-8
M. Wt: 300.4 g/mol
InChI Key: ATBVFJNGQYOOQH-UHFFFAOYSA-N
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Description

10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine, where they are used as antipsychotic and antiemetic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with appropriate alkylating agents. One common method involves the use of Grignard reagents, where phenothiazine is reacted with 2-methyl-3-(methylamino)propyl magnesium bromide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the efficient production of the desired compound. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to dopamine receptors, inhibiting dopamine-mediated signaling pathways, which is crucial for its antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methylamino group enhances its ability to cross the blood-brain barrier, making it more effective in central nervous system applications compared to other phenothiazine derivatives .

Properties

CAS No.

89907-44-8

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

10-[2-methyl-3-(methylamino)propyl]phenothiazin-1-ol

InChI

InChI=1S/C17H20N2OS/c1-12(10-18-2)11-19-13-6-3-4-8-15(13)21-16-9-5-7-14(20)17(16)19/h3-9,12,18,20H,10-11H2,1-2H3

InChI Key

ATBVFJNGQYOOQH-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC(=C31)O

Origin of Product

United States

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